Angelmarin
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Overview
Description
Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. It has garnered significant attention due to its potent anti-cancer properties, particularly its ability to eliminate the tolerance of cancer cells to nutrient starvation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Angelmarin has been achieved through an efficient 8-step enantioselective process starting from commercially available umbelliferone . Key reactions in this synthesis include olefin cross-metathesis and a Shi epoxidation-cyclization sequence . Another method involves the synthesis from columbianetin via zinc oxide-mediated esterification and a Wittig reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of commercially available starting materials and efficient reaction sequences suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Angelmarin undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Olefin Cross-Metathesis: Utilizes catalysts such as Grubbs’ catalyst.
Shi Epoxidation: Employs a chiral ketone catalyst and an oxidant like oxone.
Wittig Reaction: Involves phosphonium ylides and aldehydes or ketones.
Major Products
The major products formed from these reactions include various intermediates leading to the final this compound compound, such as epoxides and cyclized products .
Scientific Research Applications
Angelmarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying coumarin derivatives and their synthesis.
Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
Angelmarin exerts its effects by targeting the metabolic adaptation of cancer cells to nutrient deprivation. It shows 100% preferential cytotoxicity against human pancreatic carcinoma cell line PANC-1 at very low concentrations in nutrient-deprived conditions . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that allow cancer cells to survive under starvation conditions .
Comparison with Similar Compounds
Similar Compounds
Kigamicin D: Another natural product with anti-austerity activity.
Arctigenin: Exhibits similar preferential cytotoxicity towards nutrient-deprived cancer cells.
Uniqueness
Angelmarin stands out due to its high potency and selectivity towards nutrient-deprived cancer cells, making it a promising candidate for anti-cancer therapy. Its unique mechanism of action and the ability to be synthesized efficiently further highlight its potential in scientific research and therapeutic applications .
Properties
Molecular Formula |
C23H20O6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+ |
InChI Key |
YPULLITUOWRRPG-VZUCSPMQSA-N |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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